molecular formula C22H21N3O5 B11539072 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)

2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate (non-preferred name)

Cat. No.: B11539072
M. Wt: 407.4 g/mol
InChI Key: FEXBAJXGYAYFAK-ZMOGYAJESA-N
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Description

2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a furan ring, a methoxy group, and a hydrazinylidene moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-methylphenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

  • Acylation: : The hydrazone intermediate is then acylated using acetic anhydride or a similar acylating agent to introduce the acetyl group. This step is often performed in the presence of a base such as pyridine to neutralize the by-products.

  • Coupling with Furan-2-carboxylate: : The final step involves coupling the acylated hydrazone with furan-2-carboxylate. This can be achieved through a condensation reaction, typically using a catalyst such as p-toluenesulfonic acid (PTSA) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and hydrazinylidene moieties. Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

  • Reduction: : Reduction reactions can target the hydrazinylidene group, converting it to a hydrazine derivative. Sodium borohydride (NaBH_4) is a typical reducing agent used in these reactions.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common types of substitution reactions facilitated by reagents such as bromine (Br_2), nitric acid (HNO_3), and sulfuric acid (H_2SO_4).

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or neutral conditions.

    Reduction: NaBH_4 in methanol or ethanol.

    Substitution: Br_2 in acetic acid for bromination; HNO_3 in sulfuric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s hydrazinylidene moiety is of interest in biological research due to its potential bioactivity. It can be used in the design of enzyme inhibitors or as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a key therapeutic strategy.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-[(E)-(2-{[(4-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate
  • 2-methoxy-4-[(E)-(2-{[(2-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate

Uniqueness

Compared to similar compounds, 2-methoxy-4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate exhibits unique reactivity due to the presence of the 2-methylphenyl group. This group can influence the compound’s electronic properties and steric interactions, leading to distinct chemical behavior and biological activity.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C22H21N3O5/c1-15-6-3-4-7-17(15)23-14-21(26)25-24-13-16-9-10-18(20(12-16)28-2)30-22(27)19-8-5-11-29-19/h3-13,23H,14H2,1-2H3,(H,25,26)/b24-13+

InChI Key

FEXBAJXGYAYFAK-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC

Origin of Product

United States

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